molecular formula C7H9BrN2 B8637014 (5-Bromo-pyridin-3-yl)-ethyl-amine

(5-Bromo-pyridin-3-yl)-ethyl-amine

Cat. No. B8637014
M. Wt: 201.06 g/mol
InChI Key: AMUGYEPVQNQKHD-UHFFFAOYSA-N
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Patent
US08778972B2

Procedure details

To a solution of 3-amino-5-bromopyridine (CAS#13535-01-8, 520 mg, 3.0 mmol) in THF (12 mL) at −78° C. was added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol). The reaction was stirred for 20 minutes at −78° C. and was then charged with iodoethane (0.25 mL, 3.15 mmol). The reaction was stiffed for an additional 30 minutes, at which time mixture was charged with additional potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol) and iodoethane (0.25 mL, 3.15 mmol). The reaction was then permitted to warm to −20° C. over 2 h at which time it was quenched with aqueous ammonium hydroxide (5 mL) and was stirred for 30 minutes at room temperature. The reaction was then diluted with brine and ethyl acetate. The layers were separated and the aqueous layer was extracted two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford both (5-bromo-pyridin-3-yl)-ethyl-amine and (5-bromo-pyridin-3-yl)-diethyl-amine separately.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].I[CH2:20][CH3:21].[CH2:22]1COC[CH2:23]1>>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][CH2:20][CH3:21])[CH:3]=[N:4][CH:5]=1.[Br:8][C:6]1[CH:7]=[C:2]([N:1]([CH2:20][CH3:21])[CH2:22][CH3:23])[CH:3]=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
NC=1C=NC=C(C1)Br
Name
Quantity
6.9 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
0.25 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was stiffed for an additional 30 minutes, at which time mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. over 2 h at which time it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with aqueous ammonium hydroxide (5 mL)
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was then diluted with brine and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NCC
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08778972B2

Procedure details

To a solution of 3-amino-5-bromopyridine (CAS#13535-01-8, 520 mg, 3.0 mmol) in THF (12 mL) at −78° C. was added potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol). The reaction was stirred for 20 minutes at −78° C. and was then charged with iodoethane (0.25 mL, 3.15 mmol). The reaction was stiffed for an additional 30 minutes, at which time mixture was charged with additional potassium bis(trimethylsilyl)amide (0.5 M in toluene, 6.9 mL, 3.45 mmol) and iodoethane (0.25 mL, 3.15 mmol). The reaction was then permitted to warm to −20° C. over 2 h at which time it was quenched with aqueous ammonium hydroxide (5 mL) and was stirred for 30 minutes at room temperature. The reaction was then diluted with brine and ethyl acetate. The layers were separated and the aqueous layer was extracted two additional times. The organic layers were combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%) to afford both (5-bromo-pyridin-3-yl)-ethyl-amine and (5-bromo-pyridin-3-yl)-diethyl-amine separately.
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.C[Si]([N-][Si](C)(C)C)(C)C.[K+].I[CH2:20][CH3:21].[CH2:22]1COC[CH2:23]1>>[Br:8][C:6]1[CH:7]=[C:2]([NH:1][CH2:20][CH3:21])[CH:3]=[N:4][CH:5]=1.[Br:8][C:6]1[CH:7]=[C:2]([N:1]([CH2:20][CH3:21])[CH2:22][CH3:23])[CH:3]=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
520 mg
Type
reactant
Smiles
NC=1C=NC=C(C1)Br
Name
Quantity
6.9 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
6.9 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Name
Quantity
0.25 mL
Type
reactant
Smiles
ICC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was stiffed for an additional 30 minutes, at which time mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −20° C. over 2 h at which time it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with aqueous ammonium hydroxide (5 mL)
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at room temperature
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was then diluted with brine and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted two additional times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-heptane, 0 to 60%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NCC
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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